Lithium;nitric acid;hydrate

Thermal energy storage Phase change materials Salt hydrates

Lithium nitrate hydrate (LiNO₃·xH₂O, CAS 57137-39-0) is a deliquescent inorganic salt of nitric acid and lithium, existing in multiple hydration states; the most extensively characterized is the congruently melting trihydrate, LiNO₃·3H₂O. The compound is notable among alkali metal nitrates for its extremely high solubility in water — 53 g/100 g at 0 °C rising to 234 g/100 g at 100 °C — and its ability to form stable crystalline hydrates with exceptional thermophysical properties.

Molecular Formula H3LiNO4+
Molecular Weight 88.0 g/mol
CAS No. 57137-39-0
Cat. No. B6313745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;nitric acid;hydrate
CAS57137-39-0
Molecular FormulaH3LiNO4+
Molecular Weight88.0 g/mol
Structural Identifiers
SMILES[Li+].[N+](=O)(O)[O-].O
InChIInChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;;
InChIKeyKKQSGTJARKVMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Nitrate Hydrate (CAS 57137-39-0) — Inorganic Salt Hydrate for Thermal Storage and Battery Electrolyte Applications


Lithium nitrate hydrate (LiNO₃·xH₂O, CAS 57137-39-0) is a deliquescent inorganic salt of nitric acid and lithium, existing in multiple hydration states; the most extensively characterized is the congruently melting trihydrate, LiNO₃·3H₂O [1]. The compound is notable among alkali metal nitrates for its extremely high solubility in water — 53 g/100 g at 0 °C rising to 234 g/100 g at 100 °C — and its ability to form stable crystalline hydrates with exceptional thermophysical properties [2]. It is commercially supplied in grades ranging from battery-grade anhydrous (≥99.9% trace metals basis) to Puratronic® (99.999% metals basis) hydrate forms, with the hydrated variant offering distinct advantages in thermal energy storage and low-temperature synthesis routes that the anhydrous form cannot replicate .

Lithium Nitrate Hydrate (CAS 57137-39-0) — Why Generic Substitution with Other Nitrate Hydrates or Paraffins Fails


Lithium nitrate hydrate cannot be straightforwardly replaced by other alkali metal nitrate hydrates or by organic phase-change materials (PCMs) because its three defining performance attributes — (i) the highest specific enthalpy of fusion among near-room-temperature salt hydrates (287 J·g⁻¹), (ii) a volumetric energy density approximately double that of paraffins at comparable melting temperature, and (iii) a solid-state thermal conductivity ~2.5-fold higher than octadecane — arise synergistically from lithium's uniquely small ionic radius, which enables dense crystal packing and strong ion–dipole interactions with water of crystallization that are absent in sodium or potassium nitrate systems [1]. Furthermore, as battery electrolyte additive, the nitrate anion's ability to form a stable Li₃N-rich solid–electrolyte interphase (SEI) is specific to lithium nitrate's solubility and reduction chemistry, a function not replicated by NaNO₃ or KNO₃ additives [2]. The quantitative evidence below establishes that procurement decisions based solely on generic salt hydrate classification will result in materially different system performance.

Lithium Nitrate Hydrate (CAS 57137-39-0) — Quantified Differentiation Guide: 5 Pieces of Comparator-Based Evidence


Specific Enthalpy of Fusion: LiNO₃·3H₂O vs. Octadecane (Paraffin PCM)

Lithium nitrate trihydrate delivers a specific enthalpy of fusion of 287 ± 7 J·g⁻¹, measured by differential scanning calorimetry (DSC) at a heating rate of 2 K·min⁻¹ in hermetically sealed aluminum pans [1]. This exceeds the specific enthalpy of fusion of octadecane (n-C₁₈H₃₈) — a representative paraffin PCM with an almost identical melting temperature of ~28–30 °C — by approximately 43 J·g⁻¹ (+17.6%). The higher gravimetric energy density of LiNO₃·3H₂O translates directly to smaller heat-exchanger mass for a given thermal storage capacity.

Thermal energy storage Phase change materials Salt hydrates

Volumetric Energy Density: LiNO₃·3H₂O Provides ~2× the Storage Density of Paraffin PCMs

The volumetric enthalpy of fusion of LiNO₃·3H₂O reaches 452 MJ·m⁻³ for the solid phase (just below T_fus = 303.3 K) and 409 MJ·m⁻³ for the liquid phase (just above T_fus), calculated from calorimetric and crystallographic density data [1]. These values are approximately twice the volumetric enthalpy of fusion of octadecane (~190 MJ·m⁻³) and notably exceed even the volumetric enthalpy of fusion of water (307–332 MJ·m⁻³). The density ratio ρ(LiNO₃·3H₂O) / ρ(octadecane) = 1.7–1.9 is the principal factor driving this advantage. The LiNO₃·3H₂O–LiNO₃ eutectic (T_eu = 301.4 K) also offers a highly competitive volumetric enthalpy of ~415 MJ·m⁻³ (solid) and ~375 MJ·m⁻³ (liquid), making both compositions among the highest known volumetric latent heat values in the low-temperature range (273–373 K) [1].

Volumetric enthalpy of fusion Thermal energy storage density Compact heat storage

Solid-State Thermal Conductivity: LiNO₃·3H₂O vs. Octadecane — ~2.5× Higher

The solid-phase thermal conductivity of LiNO₃·3H₂O, measured by the transient plane source (TPS) technique, averages 0.75 W·m⁻¹·K⁻¹ at approximately 293 K and remains stable across the solid-state temperature range (253–294 K) [1]. In contrast, solid octadecane exhibits a thermal conductivity of ~0.30 W·m⁻¹·K⁻¹ at 270 K [2]. Even in the liquid state, LiNO₃·3H₂O maintains a thermal conductivity of ~0.58–0.61 W·m⁻¹·K⁻¹ between 308 and 353 K (transient hot wire method), compared to liquid octadecane at ~0.15–0.16 W·m⁻¹·K⁻¹. The net effect is a 2.5-fold (solid) to ~3.8-fold (liquid) conductivity advantage for the lithium nitrate hydrate system.

Thermal conductivity Heat transfer rate Phase change material

Undercooling Suppression: Cu₃(OH)₅(NO₃)·2H₂O Nucleating Agent Reduces ΔT by Up to 66% vs. Prior Catalysts

Pure LiNO₃·3H₂O suffers from high undercooling (ΔT_s > 20 °C), which compromises its practical utility as a phase-change material [1]. Copper hydroxy nitrate hydrate (CHNH, Cu₃(OH)₅(NO₃)·2H₂O, likasite) has been identified as a lattice-matched nucleation catalyst that suppresses undercooling in LiNO₃·3H₂O more effectively than previously described agents such as zinc hydroxy nitrate, Zn₃(OH)₄(NO₃)₂ [2]. The in-plane lattice parameters of CHNH and LiNO₃·3H₂O differ by less than 3% along one axis and less than 0.5% along the other (δa = −0.03, δc = −0.01 for the orientation (010)_LNH || (100)_CHNH), enabling a ΔT reduction of up to 66% compared to earlier nucleating phases [2]. The LNH/CHNH composite remains stable over more than 900 thermal cycles and extended aging at elevated temperature for over 250 days, demonstrating robust long-term reliability [2].

Heterogeneous nucleation Undercooling suppression Thermal energy storage stability

Li-S Battery Coulombic Efficiency: 0.4 M LiNO₃ Additive Raises CE Above 95% vs. Unmodified Electrolyte

In lithium–sulfur (Li–S) battery electrolytes, the addition of 0.4 M LiNO₃ raises the coulombic efficiency to above 95% and stabilizes the reversible discharge capacity at approximately 527 mAh·g⁻¹ after 50 cycles [1]. In the absence of LiNO₃, the lithium anode is subject to corrosion by soluble polysulfide intermediates generated during charge–discharge, leading to severe capacity fading and coulombic efficiency typically below 90% [1]. XPS and SEM analyses confirm that LiNO₃ enables the construction of a protective Li₃N-containing solid–electrolyte interphase (SEI) on the lithium anode surface that impedes the parasitic polysulfide shuttle effect [1]. Further optimization in carbonate-based electrolytes achieves average coulombic efficiency above 99.5% at 0.5 C with capacity retention of 53% after 300 cycles, compared to only 13% retention after 200 cycles for LiNO₃-free electrolyte [2].

Lithium–sulfur battery Electrolyte additive Coulombic efficiency

Lithium Nitrate Hydrate (CAS 57137-39-0) — Best-Fit Application Scenarios Derived from Quantitative Evidence


Near-Room-Temperature Compact Thermal Energy Storage (TES) Modules

LiNO₃·3H₂O is ideally suited for TES modules operating in the 25–35 °C ambient temperature window, where its 287 J·g⁻¹ specific enthalpy of fusion and ~450 MJ·m⁻³ volumetric energy density enable significantly smaller heat-exchanger packages than paraffin-based alternatives. Combined with the Cu₃(OH)₅(NO₃)·2H₂O nucleating agent that suppresses undercooling by up to 66% and survives >900 cycles, the system achieves repeatable solidification without capacity loss — a long-standing challenge for salt hydrate PCMs [1][2]. The solid thermal conductivity of ~0.75 W·m⁻¹·K⁻¹, approximately 2.5× higher than octadecane, further reduces the thermal resistance between the PCM and heat transfer surfaces [1]. These properties have been validated in prototype aluminium microchannel heat exchangers filled with LiNO₃·3H₂O and demonstrated stable cycling under controlled melt fraction conditions [3].

Lithium-Ion Battery Cathode Material Synthesis via Hydrate-Melt Route

Lithium nitrate hydrate enables a patented low-temperature synthesis route for doped LiNiO₂-type cathode materials (US Patent 7,018,607). The method exploits the hydration water in LiNO₃·H₂O (and other transition metal nitrate hydrates) to form a eutectic melt at moderate temperatures, ensuring a uniform atomic-level mixture of Li, Ni, and dopant elements (Co, Al, Mg) before calcination [4]. This hydrate-melt approach yields crystalline metal oxides with homogeneous dopant distribution, which is difficult to achieve using anhydrous precursors or solid-state mixing alone. Battery-grade lithium nitrate hydrate with ≥99.9% trace metals purity and low chloride/sulfate impurities (≤500 ppm Cl⁻, ≤200 ppm SO₄²⁻) is specified for this application to avoid contamination of the final cathode active material .

LiNO₃ as Electrolyte Additive for Lithium–Sulfur and Lithium-Metal Batteries

The demonstrated ability of LiNO₃ to raise coulombic efficiency above 95% in Li–S cells (0.4 M, ether electrolyte) and above 99.5% in high-voltage Li-metal cells (carbonate electrolyte) makes it a standard electrolyte additive in next-generation battery research [5][6]. The nitrate anion's preferential reduction forms a Li₃N-enriched solid–electrolyte interphase that passivates the lithium anode against polysulfide corrosion and suppresses dendritic lithium deposition. Procurement of high-purity lithium nitrate hydrate (99.999% metals basis) is recommended for electrolyte formulation studies where trace metal contamination could confound SEI composition analysis or accelerate capacity fade .

Low-Temperature Heat Transfer Fluids Based on Lithium Nitrate Eutectics

Ternary eutectic systems based on LiNO₃·3H₂O — such as LiNO₃·3H₂O–LiNO₃–NaNO₃ (T_eu = 25.8 °C, ΔH_eu = 285 J·g⁻¹) and LiNO₃·3H₂O–LiNO₃–Mg(NO₃)₂·6H₂O (T_eu = 25.3 °C, ΔH_eu = 249 J·g⁻¹) — offer near-room-temperature melting points with exceptional energy density, making them candidates for liquid-cooled computer thermal management and automotive heat transfer [7]. The liquid-phase thermal conductivity of the ternary LiNO₃·3H₂O–LiNO₃–NaNO₃ system follows k = 0.498 + 0.000523×T/°C (W·m⁻¹·°C⁻¹) across the 25–65 °C operating range, providing predictable heat transfer performance [7].

Quote Request

Request a Quote for Lithium;nitric acid;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.